2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296125
InChI: InChI=1S/C20H16Cl3N3O2S2/c1-2-6-26-19(28)16-11-4-3-5-14(11)30-18(16)25-20(26)29-9-15(27)24-17-12(22)7-10(21)8-13(17)23/h2,7-8H,1,3-6,9H2,(H,24,27)
SMILES:
Molecular Formula: C20H16Cl3N3O2S2
Molecular Weight: 500.8 g/mol

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

CAS No.:

Cat. No.: VC16296125

Molecular Formula: C20H16Cl3N3O2S2

Molecular Weight: 500.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide -

Specification

Molecular Formula C20H16Cl3N3O2S2
Molecular Weight 500.8 g/mol
IUPAC Name 2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
Standard InChI InChI=1S/C20H16Cl3N3O2S2/c1-2-6-26-19(28)16-11-4-3-5-14(11)30-18(16)25-20(26)29-9-15(27)24-17-12(22)7-10(21)8-13(17)23/h2,7-8H,1,3-6,9H2,(H,24,27)
Standard InChI Key WCELQPQBAMTENI-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)SC4=C2CCC4

Introduction

The compound 2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a complex organic molecule belonging to the category of heterocyclic compounds. It contains nitrogen and sulfur atoms within its structure, contributing to its unique properties and potential applications in scientific research.

Synthesis Methods

The synthesis of this compound involves advanced organic chemistry techniques, including phase-transfer catalysis. This method facilitates reactions between dichloromethane and specific precursors like 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one. Tetra-n-butylammonium bromide is used as a catalyst, and potassium carbonate serves as a base to enhance the reaction efficiency.

Potential Applications and Biological Activity

Compounds with similar structures may exhibit pharmacological effects due to their interaction with biological targets. The presence of reactive functional groups such as the sulfanyl group and enone moiety suggests potential for nucleophilic substitutions and electrophilic additions.

Comparison with Related Compounds

Other compounds with similar heterocyclic structures, such as those containing diazatricyclo frameworks, may exhibit similar reactivity and stability. For example, Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate (CAS No.: 4824-69-5) shares structural similarities but differs in its functional groups and molecular weight .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberMolecular WeightMolecular Formula
2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide656830-26-1Not specifiedComplex heterocyclic structure
Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate4824-69-5469.6C23H23N3O4S2

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